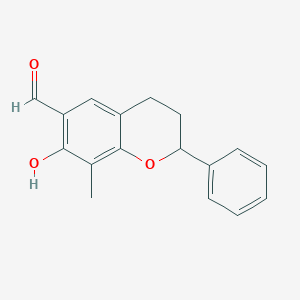
7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde, also known as HMC, is a naturally occurring compound found in many plants. It belongs to the family of flavonoids, which are known for their diverse biological activities. HMC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde is not fully understood. However, it is known to act through several pathways. In cancer, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde induces apoptosis by activating the caspase pathway. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation. In cardiovascular diseases, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde reduces inflammation by inhibiting the NF-kB pathway. It also reduces oxidative stress by increasing the activity of antioxidant enzymes. In neurological disorders, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde protects the brain cells from damage by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation.
Biochemical and Physiological Effects:
7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde has several biochemical and physiological effects. In cancer, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In cardiovascular diseases, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde reduces inflammation, oxidative stress, and improves endothelial function. In neurological disorders, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde protects the brain cells from damage, reduces inflammation, and improves cognitive function.
Advantages and Limitations for Lab Experiments
7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. It has been studied extensively, which makes it a well-characterized compound. It has low toxicity, which makes it safe for use in lab experiments. However, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which makes it difficult to deliver to target tissues.
Future Directions
There are several future directions for the study of 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde. One of the directions is to study its potential therapeutic applications in other diseases, such as diabetes, autoimmune diseases, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics, which will help to understand its absorption, distribution, metabolism, and excretion in the body. Finally, another direction is to study its structure-activity relationship, which will help to identify the key structural features that are responsible for its biological activities.
Conclusion:
In conclusion, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde is a naturally occurring compound that has been studied extensively for its potential therapeutic applications in various diseases. It can be synthesized through several methods, including chemical synthesis and extraction from natural sources. 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde has several biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. It has several advantages for lab experiments, including low toxicity and well-characterized compound. However, it also has some limitations, including low solubility and poor bioavailability. There are several future directions for the study of 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde, including its potential therapeutic applications in other diseases, pharmacokinetics and pharmacodynamics, and structure-activity relationship.
Synthesis Methods
7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of appropriate precursors under controlled conditions. One of the most common methods of chemical synthesis involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, to yield 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde. Extraction from natural sources involves the isolation of 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde from plants that contain the compound. Some of the plants that contain 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde include Hypericum perforatum (St. John's Wort), Hypericum japonicum, and Hypericum calycinum.
Scientific Research Applications
7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde has been studied extensively for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include cancer, cardiovascular diseases, and neurological disorders. In cancer, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde has been shown to have anti-proliferative and anti-tumor effects. It induces apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of tumor growth. In cardiovascular diseases, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde has been shown to have anti-inflammatory and anti-oxidative effects. It reduces the risk of cardiovascular diseases by reducing inflammation and oxidative stress. In neurological disorders, 7-Hydroxy-8-methyl-2-phenylchromane-6-carbaldehyde has been shown to have neuroprotective effects. It protects the brain cells from damage and reduces the risk of neurodegenerative diseases.
properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-2-phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde |
InChI |
InChI=1S/C17H16O3/c1-11-16(19)14(10-18)9-13-7-8-15(20-17(11)13)12-5-3-2-4-6-12/h2-6,9-10,15,19H,7-8H2,1H3 |
InChI Key |
YXMLURKPTIXIQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=C1OC(CC2)C3=CC=CC=C3)C=O)O |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C=O)CCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283893.png)
![6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)